molecular formula C16H14BrNO B2851417 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol CAS No. 325472-91-1

2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol

Cat. No.: B2851417
CAS No.: 325472-91-1
M. Wt: 316.198
InChI Key: KBLGLGIFEOWYHL-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Imine-Based Molecular Architecture

The conceptual foundation for Schiff base chemistry traces to Hugo Schiff’s 1864 discovery of azomethine (-C=N-) linkages formed via condensation reactions between carbonyl compounds and primary amines. Early applications focused on dyestuffs like fuchsine, but the mid-20th century revealed the broader utility of these compounds in coordination chemistry. The introduction of allyl groups into Schiff base frameworks emerged as a strategic innovation in the 1980s, leveraging the conjugated π-system of the allyl moiety to enhance electronic delocalization and metal-binding capabilities. For example, the synthesis of salen-type ligands with allyl substituents demonstrated improved catalytic activity in olefin hydrogenation compared to non-allylated analogs.

Significance in Contemporary Organic Chemistry Research

Schiff bases with allyl side chains occupy a critical niche in materials science due to three key attributes:

  • Chelation Versatility : The allyl group’s sp² hybridized carbons enable π-backbonding with transition metals, stabilizing complexes with unusual oxidation states.
  • Structural Tunability : Substituents on the allyl chain (e.g., electron-withdrawing bromine atoms) modulate redox potentials and Lewis acidity.
  • Supramolecular Applications : The planar geometry of compounds like 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol facilitates π-stacking interactions in crystalline phases, as evidenced by X-ray diffraction studies showing intermolecular Br···O contacts of 3.15 Å.

Classification within Bifunctional Phenolic Schiff Base Systems

This compound belongs to the ortho-substituted phenolic Schiff base subclass, characterized by:

Feature Structural Impact
Phenolic -OH at C2 Enables intramolecular H-bonding with imine N
Allyl group at C6 Introduces steric bulk and π-conjugation
4-Bromophenyl imine Enhances hydrophobicity and halogen bonding

The E-configuration of the imine bond, confirmed by NOESY NMR correlations, ensures planarity between the phenolic and bromophenyl rings, a critical factor in its UV/Vis absorption profile.

Research Gaps and Current Investigation Objectives

Despite advances, three underexplored areas persist:

  • Electronic Effects : Quantitative structure-activity relationship (QSAR) studies are needed to correlate the allyl group’s torsion angle (observed at 112.4° in crystalline state) with redox behavior.
  • Polymerization Potential : The allyl moiety’s capacity for thiol-ene click chemistry remains untested in this brominated system.
  • Chiral Induction : No studies have explored asymmetric synthesis using the prochiral carbon at the allyl terminus.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)iminomethyl]-6-prop-2-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c1-2-4-12-5-3-6-13(16(12)19)11-18-15-9-7-14(17)8-10-15/h2-3,5-11,19H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLGLGIFEOWYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol typically involves the reaction of 2-allylphenol with 4-bromobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imine linkage between the phenol and the bromophenyl group. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid, which facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

The compound acts as a bidentate ligand , coordinating to transition metals via the imine nitrogen and phenolic oxygen. Studies on analogous Schiff bases show:

Example Reaction with Cu(II):
Cu NO3 2+Ligand[Cu L 2]2++2NO3\text{Cu NO}_3\text{ }_2+\text{Ligand}\rightarrow [\text{Cu L }_2]^{2+}+2\text{NO}_3^-
Properties of Cu(II) Complex

ParameterValue/Result
GeometrySquare planar
Magnetic moment (μeff)1.73 BM
UV-Vis λmax620 nm (d–d transition)

Coordination enhances thermal stability and redox activity, enabling catalytic applications .

Electrophilic Aromatic Substitution (EAS)

The electron-rich phenol ring undergoes bromination and nitration at the para position relative to the hydroxyl group. For example:
Ligand+Br23 Bromo derivative\text{Ligand}+\text{Br}_2\rightarrow \text{3 Bromo derivative}
Reactivity Trends

  • Allyl group directs substitution via conjugation.

  • Electron-withdrawing imine group deactivates the adjacent ring .

Imine Hydrolysis

Under acidic conditions (e.g., HCl), the C=N bond hydrolyzes to regenerate the aldehyde and amine:
Ligand+H2OH+5 Allyl 2 hydroxybenzaldehyde+4 Bromoaniline\text{Ligand}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{5 Allyl 2 hydroxybenzaldehyde}+\text{4 Bromoaniline}
Kinetics Data

pHRate Constant (k, s⁻¹)Half-life (t₁/₂)
2.01.2 × 10⁻³9.6 min
4.03.8 × 10⁻⁴30.4 min

Hydroamination Reactions

Analogous Schiff bases participate in transition-metal-catalyzed hydroamination of alkenes. For example, Pd(II) complexes facilitate intramolecular cyclization (Scheme 2) :
Allyl substituted substratePd OTf 2Pyrrolidine derivative\text{Allyl substituted substrate}\xrightarrow{\text{Pd OTf }_2}\text{Pyrrolidine derivative}
Key Mechanistic Steps

  • Oxidative addition of Pd to the allyl group.

  • Nucleophilic attack by the amine.

  • Reductive elimination to regenerate the catalyst .

Antioxidant Activity

Though not a direct chemical reaction, the compound’s radical scavenging capacity was tested via DPPH and FRAP assays. Results for analogous compounds show:

AssayIC₅₀ (μM)FRAP Value (μM Fe²⁺/g)
DPPH132.2631.2
ABTS183.1846.0

Electron-donating groups (e.g., allyl) enhance antioxidant efficacy by stabilizing phenoxyl radicals .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-step decomposition:

  • Loss of allyl group : 180–220°C (Δm = 12%).

  • Degradation of aromatic framework : 300–400°C .

Scientific Research Applications

Biological Applications

2.1 Antimicrobial Activity
Several studies have demonstrated that 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol exhibits antimicrobial properties against a range of bacteria and fungi. For instance, research indicates that its structure enhances its ability to disrupt microbial cell membranes, leading to cell death.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various phenolic compounds, including this compound, showing significant inhibition against Staphylococcus aureus and Escherichia coli .

2.2 Antioxidant Properties
The compound has also been assessed for its antioxidant capabilities. Its phenolic structure enables it to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases.

Case Study:
Research conducted by Zhang et al. (2023) demonstrated that this compound can significantly reduce oxidative stress markers in cellular models, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at combating oxidative damage .

Industrial Applications

3.1 Cosmetic Formulations
Due to its antimicrobial and antioxidant properties, this compound is being explored for use in cosmetic products. It can serve as a preservative or active ingredient in formulations aimed at improving skin health.

Data Table: Cosmetic Applications

Application TypeBenefitsConcentration Used
Skin creamsAntioxidant and antimicrobial0.5% - 2%
Hair productsEnhances scalp health0.1% - 1%
MakeupPreservative properties0.3% - 1%

3.2 Polymer Chemistry
The compound's ability to form stable bonds makes it suitable for use in polymer chemistry, particularly in creating coatings or additives that require enhanced durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine bond and bromophenyl group can interact with enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Research Findings and Data

Solid-State Behavior

  • Di-tert-butyl Schiff bases exhibit reversible thermochromism (color shifts at 80–120°C) due to conformational changes in the solid state . Such behavior is unstudied in allyl variants but could differ due to reduced steric hindrance.
  • X-ray studies of bromo-chloro analogues reveal planar imine moieties and halogen-mediated intermolecular interactions, suggesting similar packing for the target compound.

Biological Activity

2-Allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol is a Schiff base compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromine atom in its structure may enhance its reactivity and biological interactions, making it a subject of various studies focused on antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C16H16BrNO\text{C}_{16}\text{H}_{16}\text{Br}\text{N}\text{O}

This compound consists of an allyl group, a bromophenyl group, and an imine linkage, which contribute to its diverse chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The phenolic hydroxyl group can engage in hydrogen bonding, while the imine bond may facilitate interactions with enzymes and receptors. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : Exhibiting effectiveness against a range of bacterial and fungal pathogens.
  • Anticancer Properties : Potentially inhibiting cancer cell proliferation through various mechanisms.

Antimicrobial Activity

A study evaluated the antimicrobial properties of Schiff bases, including this compound, against several microbial strains. The results indicated that this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Microbial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansModerate

These findings suggest that the compound's structural features contribute to its effectiveness against microbial pathogens.

Anticancer Activity

Research has also explored the anticancer potential of similar Schiff bases. For instance, studies indicated that compounds with imine linkages exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy :
    A comparative study assessed the antimicrobial efficacy of various Schiff bases. Among them, this compound showed superior activity against Staphylococcus aureus, highlighting its potential as a therapeutic agent for treating infections caused by resistant strains .
  • Investigation into Anticancer Properties :
    In vitro studies demonstrated that this compound could inhibit the proliferation of MCF-7 breast cancer cells, with IC50 values indicating significant cytotoxicity at low concentrations. The study suggested that the bromine substitution enhances its interaction with cellular targets involved in cancer progression .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
2-Allyl-6-{[(4-chlorophenyl)imino]methyl}phenolModerateLow
2-Allyl-6-{[(4-fluorophenyl)imino]methyl}phenolLowModerate

The presence of bromine appears to confer enhanced biological activity compared to other halogenated analogs.

Q & A

Q. What are the recommended synthetic routes for 2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol, and how can reaction conditions be optimized?

The synthesis involves a condensation reaction between 2-allyl-6-formylphenol and 4-bromoaniline under inert conditions. Evidence from analogous compounds suggests using divinylaluminum chloride in argon at room temperature, followed by stirring for 1–3 hours . Key steps include:

  • Precursor preparation : Purify aldehyde and amine precursors via recrystallization.
  • Reaction optimization : Extend reaction time to 3 hours for higher yields and employ anhydrous AlCl₃ as a catalyst.
  • Characterization : Use ¹H NMR (δ 8.35 ppm for CH=N, aromatic protons at δ 6.8–7.6 ppm) and ESI-MS for validation .

Table 1. Synthetic Conditions for Analogous Compounds

PrecursorsReagents/ConditionsYield (%)Characterization MethodsReference
Allyl aldehyde + 4-bromoanilineDivinylaluminum chloride, Ar, rt, 3h~75¹H NMR, ESI-MS

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Q. What are the reactivity patterns of the Schiff base moiety under different conditions?

The imine group undergoes:

  • Reduction : Sodium borohydride yields secondary amines.
  • Oxidation : KMnO₄ forms quinone derivatives .
  • Coordination : Binds to Cu(II), Ni(II), and Ru(III) via N,O-donor sites .

Advanced Research Questions

Q. How does the 4-bromo substituent influence electronic properties and coordination behavior?

The electron-withdrawing bromo group:

  • Reduces HOMO-LUMO gap (3.1 eV vs. 3.4 eV for chloro analogs) .
  • Enhances stability in metal complexes (e.g., Ru(III) complexes in ) .
  • Increases λmax to 420 nm (UV-Vis) due to extended conjugation .

Table 3. Substituent Effects on Electronic Properties

Substituentλmax (nm)HOMO-LUMO Gap (eV)Reference
4-Bromo4203.1
4-Chloro4053.4
4-Methoxy3803.8

Q. What methodologies identify tautomerism or photochromic behavior in crystalline states?

  • Solid-state NMR : Detect keto-enol tautomerism via chemical shift differences .
  • Variable-temperature XRD : Monitor structural changes under thermal stress .
  • UV-Vis under irradiation : Identify photochromism (λmax shifts > 50 nm) .

Q. How can computational tools predict biological activity or metal coordination?

  • DFT (B3LYP/6-311++G(d,p)) : Calculate FMOs to identify nucleophilic sites (imine N, phenolic O) .
  • AutoDock4 : Simulate docking into kinase targets (PDB: 1ATP) with flexible sidechains .
  • Molecular Electrostatic Potential (MEP) : Predict electrophilic regions for derivatization .

Q. What strategies assess substituent effects on bioactivity?

  • Hammett analysis : Correlate σ values with reaction rates in nucleophilic substitutions .
  • Comparative docking : Compare binding affinities of bromo vs. methoxy analogs into enzyme active sites .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and Mercury for hydrogen-bonding analysis .
  • Spectroscopy : Pair FT-IR with Raman to resolve overlapping bands in the 1500–1700 cm⁻¹ region.
  • Computational studies : Validate docking poses with MD simulations (AMBER) to account for receptor flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.